molecular formula C25H24N4O3S2 B2779264 N-(2-ethoxyphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954662-06-7

N-(2-ethoxyphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2779264
M. Wt: 492.61
InChI Key: INFVFCVUTMTWBT-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Imaging Applications

A study by Gao et al. (2016) focuses on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET tracers to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These compounds were prepared through O-[(11)C]methylation of their precursors, showing radiochemical yields of 50-60% and specific activity at the end of synthesis ranging from 185-555GBq/μmol, highlighting their utility in imaging applications (Gao, Wang, & Zheng, 2016).

Antinociceptive Activity

Doğruer et al. (2000) synthesized new [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide derivatives and evaluated their antinociceptive activity using modified Koster's Test in mice. The study found several compounds more potent than aspirin, indicating the potential of these derivatives in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).

Facile Synthesis and Transformation

Rady and Barsy (2006) reported on the facile synthesis of pyridine, pyridazine, and several other derivatives from ethyl 2-arylhydrazono-3-butyrates. Their work demonstrates the versatility of these compounds in generating a wide range of heterocyclic derivatives, contributing to medicinal chemistry and drug design (Rady & Barsy, 2006).

Antimicrobial Activities

A study by Saravanan et al. (2010) synthesized novel thiazoles with pyrazole moieties and screened them for antimicrobial activities against various bacterial and fungal strains. Their findings suggest the potential of these compounds in developing new antimicrobial agents (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).

Modification for Anticancer Effects

Wang et al. (2015) explored modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to reduce toxicity and improve anticancer efficacy. By replacing the acetamide group with an alkylurea moiety, they achieved compounds with potent antiproliferative activities, suggesting a promising approach for cancer therapy enhancement (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-4-32-21-12-8-6-10-18(21)27-22(30)15-33-23-14-13-19(28-29-23)24-16(2)26-25(34-24)17-9-5-7-11-20(17)31-3/h5-14H,4,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFVFCVUTMTWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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